ZnAF-2F DA

Übersicht

Beschreibung

ZnAF-2F DA is a novel zinc-based compound that has been developed to improve the efficacy of drug delivery systems. It is a nanomaterial with a unique structure, which has been shown to be effective in delivering a wide range of drugs, including DNA, proteins, and small molecules. This compound has been studied extensively in recent years due to its potential to revolutionize drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Zinc

ZnAF-2F DA, as a derivative of ZnAF-2F, is significant in its application as a fluorescent probe for Zn²⁺. ZnAF-2F uses fluorescein as a fluorophore due to its visible range excitation and emission wavelengths, minimizing cell damage and autofluorescence. ZnAF-2F, under physiological conditions, has a low quantum yield but shows a substantial increase in fluorescence intensity upon the addition of Zn²⁺, making it sensitive for biological applications. This compound can permeate cell membranes, is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, and is retained in the cells. This enables the measurement of intracellular Zn²⁺ changes in cultured cells and hippocampal slices (Hirano, Kikuchi, Urano, & Nagano, 2002).

Ratiometric Imaging of Zinc Ion

This compound's precursor, ZnAF-2F, is part of the ZnAF-Rs, a group of fluorescent sensors for Zn²⁺ that enable ratiometric imaging. This technique minimizes artifacts and allows precise, quantitative detection of Zn²⁺ under physiological conditions. ZnAF-Rs, with their high selectivity against other biologically relevant cations, especially Ca²⁺, have been successfully used for monitoring intracellular Zn²⁺ concentration changes in cultured cells. These probes represent the first ratiometric fluorescent sensors for Zn²⁺ suitable for quantitative analysis under physiological conditions (Maruyama, Kikuchi, Hirano, Urano, & Nagano, 2002).

Zinc Sensor Molecules for Neurobiological Studies

This compound, as a derivative of ZnAF-2F, contributes to the development of various fluorescent Zn²⁺ sensor molecules with distinct affinities, essential for studying biological Zn²⁺ concentrations. These sensors, including ZnAF-2F, have been used to measure synaptic release of Zn²⁺ in hippocampal slices, demonstrating higher Zn²⁺ concentration release in certain brain regions. This application is vital for fluorescence-microscopic imaging of Zn²⁺ in neurobiological studies (Komatsu, Kikuchi, Kojima, Urano, & Nagano, 2005).

Monitoring Zinc Ion Release from Pancreatic Cells

This compound's precursor, ZnAF-2, has been utilized in the synthesis and characterization of fluorescence-based zinc ion-sensing glass slides. These slides were employed to monitor zinc ion release from glucose-stimulated pancreatic cells. Such monitoring is crucial in understanding the physiological and pathological roles of zinc in pancreatic functions (Crivat, Kikuchi, Nagano, Priel, Hershfinkel, Sekler, & Rosenzweig, 2006).

Wirkmechanismus

Target of Action

The primary target of ZnAF-2F DA is the zinc ion (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion . It is involved in various biological processes such as homeostasis, immune responses, oxidative stress, apoptosis, and aging .

Mode of Action

This compound is a cell-permeable diacetyl derivative of ZnAF-2F . It is a fluorescent reagent with a strong affinity to zinc ions, making it suitable for the detection of low concentrations of zinc ions . The compound interacts with its target (Zn2+) by binding to it, which can be specifically detected due to the strong affinity of this compound to zinc ions (dissociation constant: 2.7nM) .

Biochemical Pathways

Zinc ions are involved in numerous biochemical pathways. They play a crucial role in homeostasis, immune responses, oxidative stress, apoptosis, and aging . Zinc has also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .

Pharmacokinetics

This compound is a cell-permeable compound . It is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell . This property allows the compound to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .

Result of Action

The interaction of this compound with zinc ions results in the detection of low concentrations of zinc ions . This is due to the strong affinity of this compound to zinc ions, which allows the specific detection of the sample zinc ion . The low background fluorescence of this compound supersensitizes the visualization for in vivo sample zinc ion .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by substances like BSA, phenol red, and amines, and thus must be used with caution . Furthermore, the compound should be protected from light and kept under inert gas . After opening, aliquots should be prepared and stored at -20°C .

Safety and Hazards

ZnAF-2F DA should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Biochemische Analyse

Biochemical Properties

ZnAF-2F DA is involved in biochemical reactions primarily related to zinc ions. It has a strong affinity to zinc ions, with a dissociation constant of 2.7nM . The compound interacts with various enzymes, proteins, and other biomolecules in the cell, particularly those involved in zinc ion homeostasis .

Cellular Effects

This compound influences cell function by interacting with zinc ions within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration and distribution of zinc ions . The compound is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .

Molecular Mechanism

The mechanism of action of this compound involves its transformation into ZnAF-2F in the cell . Once inside the cell, it is hydrolyzed by esterase in the cytosol to yield ZnAF-2F . This compound then binds to zinc ions, leading to a rapid increase in fluorescence intensity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to zinc ions . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can penetrate the cell membrane and is then hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol . After being hydrolyzed by esterase, the resulting ZnAF-2F is retained within the cell . This could potentially affect the activity or function of the compound within specific compartments or organelles.

Eigenschaften

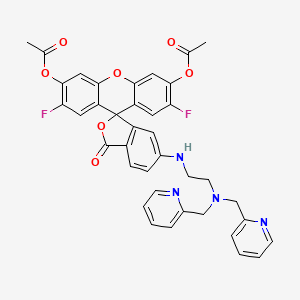

IUPAC Name |

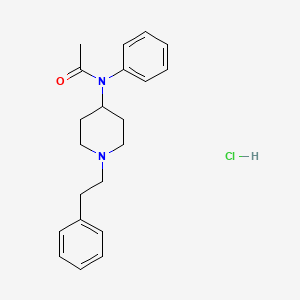

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIJZVSTOSGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)